molecular formula C11H15N3 B13786549 N-methyl-N-propan-2-yl-1H-indazol-6-amine

N-methyl-N-propan-2-yl-1H-indazol-6-amine

Cat. No.: B13786549
M. Wt: 189.26 g/mol
InChI Key: CCQPZCKEMSVLOP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-propan-2-yl-1H-indazol-6-amine can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures around 85°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and minimal byproducts. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-propan-2-yl-1H-indazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogens, alkylating agents; reactions may require catalysts and specific temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-methyl-N-propan-2-yl-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, indazole derivatives have been shown to inhibit cyclo-oxygenase-2 (COX-2), which plays a role in inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methyl and N-propan-2-yl groups contribute to its unique reactivity and potential therapeutic applications, distinguishing it from other indazole derivatives.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

N-methyl-N-propan-2-yl-1H-indazol-6-amine

InChI

InChI=1S/C11H15N3/c1-8(2)14(3)10-5-4-9-7-12-13-11(9)6-10/h4-8H,1-3H3,(H,12,13)

InChI Key

CCQPZCKEMSVLOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1=CC2=C(C=C1)C=NN2

Origin of Product

United States

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